molecular formula C14H17NO4 B11773162 tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate

tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate

Cat. No.: B11773162
M. Wt: 263.29 g/mol
InChI Key: PZQCMPNTHULUNY-UHFFFAOYSA-N
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Description

tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate: is an organic compound with the molecular formula C14H17NO4. It is a derivative of benzofuran and carbamate, which are known for their diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate typically involves the reaction of benzofuran derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of tert-butyl carbamate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(hydroxymethyl)benzofuran-4-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and carbamate group make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-4-yl]carbamate

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11-5-4-6-12-10(11)7-9(8-16)18-12/h4-7,16H,8H2,1-3H3,(H,15,17)

InChI Key

PZQCMPNTHULUNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)CO

Origin of Product

United States

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